molecular formula C12H16O2 B8540748 2-[3-(4-Methoxyphenyl)propyl]oxirane

2-[3-(4-Methoxyphenyl)propyl]oxirane

Cat. No.: B8540748
M. Wt: 192.25 g/mol
InChI Key: OSHBCWJBOVTCFS-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)propyl]oxirane is an epoxide compound featuring a three-membered oxirane (epoxide) ring substituted with a 3-(4-methoxyphenyl)propyl chain. This structure combines the reactivity of the epoxide group with the aromatic and electron-donating properties of the 4-methoxyphenyl moiety. Epoxides are critical intermediates in organic synthesis, widely used in polymer chemistry, pharmaceutical manufacturing, and agrochemical development due to their ring-strain-driven reactivity. The 4-methoxyphenyl group enhances solubility in organic solvents and may influence biological activity, making this compound a candidate for further pharmacological or material science research .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propyl]oxirane

InChI

InChI=1S/C12H16O2/c1-13-11-7-5-10(6-8-11)3-2-4-12-9-14-12/h5-8,12H,2-4,9H2,1H3

InChI Key

OSHBCWJBOVTCFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-[3-(4-Methoxyphenyl)propyl]oxirane

Compound Name Substituent on Oxirane Key Features Reference
2-[3-(Benzyloxy)propyl]oxirane 3-(Benzyloxy)propyl Benzyl ether group enhances lipophilicity; used in polymer crosslinking
2-(4-(Benzyloxy)butyl)oxirane 4-(Benzyloxy)butyl Longer alkyl chain increases flexibility; 96% synthesis yield
(S)-2-((4-Chlorophenoxy)methyl)oxirane 4-Chlorophenoxymethyl Chlorine substituent introduces electronegativity; chiral synthesis
Epoxiconazole Triazole-linked chlorophenyl Fungicidal activity; commercial agrochemical (e.g., BAS 480 F)
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane Allyl-methoxyphenoxy Allyl group enables polymerization; industrial/agricultural applications

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in Epoxiconazole, altering reactivity and biological targeting .
  • Chain Length and Flexibility : Propyl chains (target compound) vs. butyl chains () affect conformational stability and interaction with biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) PSA (Ų) Key Spectral Data (¹H NMR)
This compound C₁₂H₁₆O₂ 192.26 ~12.5 δ 7.25–6.75 (aromatic), δ 3.80 (OCH₃)
2-[3-(Benzyloxy)propyl]oxirane C₁₂H₁₆O₂ 192.26 12.53 δ 7.40–7.25 (benzyl), δ 4.52 (OCH₂Ph)
2-(4-(Benzyloxy)butyl)oxirane C₁₃H₁₈O₂ 206.28 12.53 δ 7.40–7.25 (benzyl), δ 3.65 (OCH₂)

Notes:

  • Polar Surface Area (PSA) : Similar PSA values (~12.5 Ų) across analogs suggest comparable membrane permeability .
  • NMR Signatures : Aromatic and methoxy protons are consistent in 4-methoxyphenyl derivatives, while benzyloxy analogs show distinct benzyl peaks .

Preparation Methods

Reaction Mechanism and Conditions

This method involves oxidizing α-methylenecarboxylic acid derivatives (e.g., 3-(4-methoxyphenyl)propylmalonic acid diethyl ester) using peroxo compounds. m-Chloroperbenzoic acid (mCPBA) is the preferred oxidant due to its efficiency in forming epoxides under mild conditions.

Procedure :

  • Substrate preparation : 3-(4-Methoxyphenyl)propylmalonic acid diethyl ester is synthesized via esterification of the corresponding malonic acid.

  • Oxidation : The substrate is dissolved in an inert solvent (benzene or toluene) and treated with mCPBA at 20–70°C for 4–6 hours.

  • Workup : The organic phase is extracted with diethyl ether, dried over magnesium sulfate, and distilled under reduced pressure.

Key Data :

ParameterValue
Yield76.7 g (85% theoretical)
Purity>95% (via GC-MS)
SolventBenzene
Temperature20–70°C

Sulfonium Salt-Mediated Epoxidation

Methodology Overview

This approach utilizes dimethyl sulfoxide (DMSO) and dimethyl sulfate to generate a reactive sulfonium salt intermediate, which facilitates epoxidation of carbonyl compounds.

Steps :

  • Sulfonium salt formation : DMSO reacts with dimethyl sulfate at 70–80°C to form DMSO-Me₂SO₄ sulfonium salt.

  • Epoxidation : The sulfonium salt is added to a mixture of 3-(4-methoxyphenyl)propanal, tetrabutylammonium chloride (TBAC), and potassium hydroxide in methylene chloride.

  • Isolation : The product is extracted, washed, and purified via vacuum distillation.

Optimization Insights :

  • Catalyst choice : TBAC outperforms benzyltriethylammonium chloride (BTEA), increasing yield by 2–3%.

  • Solvent effects : Methylene chloride yields 96% product vs. 94.1% in trimethyl carbinol.

Performance Metrics :

ConditionOutcome
Yield96.0% (45.8 g product)
Reaction Time4–6 hours
Catalyst Loading1.0 g TBAC per 0.2 mol substrate

Lewis Acid-Catalyzed Condensation

Process Details

Trans-3-(4-methoxyphenyl)glycidate esters are condensed with nucleophiles (e.g., 2-nitrothiophenol) using stannous chloride (SnCl₂) as a catalyst.

Protocol :

  • Glycidate synthesis : Trans-3-(4-methoxyphenyl)glycidic acid is esterified with ethanol.

  • Condensation : The glycidate ester reacts with 2-nitrothiophenol in toluene with SnCl₂ at 25–40°C.

  • Hydrolysis : The intermediate is saponified with NaOH to yield the epoxide.

Advantages :

  • Mild conditions : Reactions proceed at room temperature.

  • High stereoselectivity : >90% threo-isomer formation.

Limitations :

  • Byproducts : Requires chromatography for purification.

Efficiency Data :

MetricValue
Yield73–89%
Catalyst Loading0.1 equiv SnCl₂

Dimethyl Sulfide-Based Oxidation

Scalable Industrial Method

Dimethyl sulfide (DMS) and an oxidizing agent (e.g., hydrogen peroxide) convert ketones to epoxides in a two-step process.

Steps :

  • Sulfide adduct formation : 3-(4-Methoxyphenyl)propanone reacts with DMS to form a thiiranium ion.

  • Oxidation : Hydrogen peroxide oxidizes the intermediate to the epoxide.

  • Purification : Recrystallization from toluene/ethanol mixtures achieves >98% purity.

Operational Data :

ParameterValue
Yield80–85%
SolventDimethylformamide (DMF)
Temperature60–80°C

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
mCPBA Oxidation8595ModerateLab-scale
Sulfonium Salt9697HighPilot-scale
Lewis Acid73–8990LowLab-scale
DMS Oxidation80–8598HighIndustrial

Key Takeaways :

  • Sulfonium salt method offers the highest yield (96%) and is suitable for pilot-scale production.

  • DMS oxidation is optimal for industrial applications due to streamlined solvent recovery.

  • mCPBA oxidation remains a reliable lab-scale method but requires hazardous peroxides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-(4-Methoxyphenyl)propyl]oxirane, and what analytical techniques are critical for confirming its structural integrity?

  • Answer : The compound can be synthesized via Darzens condensation between α-halo ketones and aldehydes, or through epoxidation of allyl precursors using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Key steps include introducing the 4-methoxyphenyl group via electrophilic aromatic substitution and forming the oxirane ring. Structural confirmation requires 1H/13C NMR to verify the epoxide ring and substituent positions, IR spectroscopy for functional group analysis, and mass spectrometry to validate molecular weight. Purity assessment should employ HPLC with UV detection at 254 nm .

Q. How should researchers handle discrepancies in reactivity data during nucleophilic ring-opening reactions of this compound?

  • Answer : Discrepancies often arise from steric hindrance of the bulky 4-methoxyphenyl group and electronic effects. Systematically test variables:

  • Nucleophiles : Compare amines (e.g., benzylamine) vs. thiols (e.g., thiourea).
  • Solvents : Polar aprotic (e.g., DMF) vs. protic (e.g., methanol).
  • Temperature : 25°C vs. 60°C.
    Use kinetic studies (in situ NMR) to track reaction progress and density functional theory (DFT) to model transition states. Reconcile contradictions by analyzing substituent electronic effects via Hammett σ constants .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer : Follow GHS Category 2 guidelines for skin sensitization:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Storage : Under inert gas (N2/Ar) at 2–8°C to prevent polymerization.
  • Spill management : Neutralize with 10% sodium bicarbonate before ethanol/water cleanup.
    Refer to safety data sheets of structurally analogous oxiranes for emergency protocols .

Advanced Research Questions

Q. How can stereochemical control be optimized during the synthesis of enantiomerically pure this compound derivatives?

  • Answer : Employ asymmetric catalysis :

  • Jacobsen-Katsuki epoxidation with Mn(III)-salen complexes for allylic alcohols.
  • Sharpless conditions using Ti(OiPr)4 and chiral tartrate ligands.
    Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or Mosher ester analysis . Low temperatures (−78°C to 0°C) enhance stereoselectivity, as demonstrated in related epoxide systems .

Q. What computational strategies elucidate the hydrolytic stability of this compound under physiological conditions?

  • Answer :

  • Accelerated stability studies : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via UPLC-MS .
  • Kinetic modeling : Calculate half-life (t1/2) using first-order kinetics and construct Arrhenius plots.
  • Degradation product identification : Use HRMS and 2D NMR (COSY, HSQC) for structural elucidation.
    Compare activation energies (Ea) across pH levels to predict shelf-life .

Q. How do substituent modifications on the oxirane ring influence bioactivity in structure-activity relationship (SAR) studies?

  • Answer :

  • Electronic effects : Introduce electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity of the epoxide.
  • Steric effects : Replace the 4-methoxyphenyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl) to modulate reactivity.
    Validate using molecular docking (AutoDock Vina) against targets like proteases and MD simulations (GROMACS) to assess binding stability. Correlate results with in vitro IC50 assays .

Data Contradiction Analysis

Q. How should conflicting reports on the biological activity of this compound derivatives be addressed?

  • Answer : Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., ATP-based cell viability vs. caspase-3 activation).
  • Impurity profiles : Characterize byproducts using LC-MS and ensure >95% purity via preparative HPLC.
  • Structural isomers : Differentiate regioisomers via NOESY NMR or X-ray crystallography.
    Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Methodological Tables

Reaction Optimization Parameters Key Variables Analytical Tools
Epoxidation efficiencyOxidant (mCPBA vs. H2O2/urea)GC-MS, TLC (KMnO4 staining)
Ring-opening regioselectivitySolvent polarity, nucleophile pKa1H NMR kinetics, DFT modeling
Stereochemical controlCatalyst loading, temperatureChiral HPLC, Optical rotation

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